5-iodo-6-methyl-5H-pyrimidin-4-one

Catalog No.
S12826001
CAS No.
M.F
C5H5IN2O
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-6-methyl-5H-pyrimidin-4-one

Product Name

5-iodo-6-methyl-5H-pyrimidin-4-one

IUPAC Name

5-iodo-6-methyl-5H-pyrimidin-4-one

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2,4H,1H3

InChI Key

QKHAHFTUDOSKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC(=O)C1I

Traditional Halogenation Approaches

Traditional halogenation methodologies for synthesizing 5-iodo-6-methyl-5H-pyrimidin-4-one encompass both electrophilic iodination techniques and metal-mediated cross-coupling strategies [1] [3]. These approaches have evolved significantly from early harsh reaction conditions to more selective and environmentally benign methods [4] [6].

Electrophilic Iodination of Pyrimidinone Precursors

Electrophilic iodination represents the most direct approach for introducing iodine functionality at the 5-position of pyrimidinone scaffolds [1] [3]. The N-iodosuccinimide-trifluoroacetic acid-trifluoroacetic anhydride method has emerged as a highly effective protocol for regioselective C5-iodination [1]. This methodology involves refluxing the pyrimidinone precursor with N-iodosuccinimide in the presence of trifluoroacetic acid and trifluoroacetic anhydride for approximately 8 hours, achieving yields ranging from 70-85% with excellent regioselectivity [1].

The molecular iodine-sodium nitrite system in acetonitrile provides an alternative regioselective approach operating under milder conditions [3]. This method demonstrates superior efficiency with reaction times of 1-3.5 hours at room temperature, delivering yields of 75-95% [3]. The regioselectivity is attributed to the formation of reactive iodine species generated by the nitrite-mediated activation of molecular iodine [3].

A significant advancement in green chemistry applications involves the solvent-free mechanochemical approach using molecular iodine and silver nitrate [6]. This grinding method operates at room temperature for 20-30 minutes, achieving remarkable yields of 70-98% while eliminating the need for organic solvents [6]. The electrophilic iodination mechanism proceeds through the generation of superelectrophilic iodine species facilitated by silver nitrate activation [6].

MethodReagentsConditionsYield (%)Regioselectivity
N-iodosuccinimide-trifluoroacetic acid-trifluoroacetic anhydrideN-Iodosuccinimide, Trifluoroacetic acid, Trifluoroacetic anhydrideReflux, 8 hours70-85C5-selective
Molecular iodine-sodium nitrite in acetonitrileMolecular iodine, Sodium nitrite, AcetonitrileRoom temperature, 1-3.5 hours75-95C5-selective
Molecular iodine-silver nitrate (solvent-free)Molecular iodine, Silver nitrate (grinding method)Solvent-free, room temperature, 20-30 minutes70-98C5-selective
N-iodosuccinimide in trifluoromethanesulfonic acidN-Iodosuccinimide, Trifluoromethanesulfonic acidRoom temperature65-80Highly regioselective
Iron(III)-catalyzed N-iodosuccinimide activationN-Iodosuccinimide, Iron(III) chloride, Triflimide-based ionic liquidMild conditions, rapid reaction70-90Highly regioselective

The N-iodosuccinimide in trifluoromethanesulfonic acid system represents another viable approach for deactivated aromatic substrates [21]. This method generates superelectrophilic iodine(I) trifluoromethanesulfonate species in situ, enabling iodination under relatively mild conditions [21]. The iron(III)-catalyzed activation of N-iodosuccinimide using triflimide-based ionic liquids provides rapid and regioselective iodination with yields ranging from 70-90% [13].

Metal-Mediated Cross-Coupling Strategies

Metal-mediated cross-coupling strategies offer complementary approaches to traditional electrophilic iodination methods [5] [13] [23]. Palladium-catalyzed transfer iodination represents a sophisticated methodology employing aryl iodides as both hydrogen atom transfer reagents and iodine donors [23]. This approach merges shuttle and light-enabled palladium catalysis concepts, operating under mild conditions that tolerate sensitive functional groups [23].

The copper-mediated arene carbon-hydrogen bond halogenation strategy has found application in azacalix [1]arene [3]pyridine synthesis [25]. This methodology utilizes the formation of copper(III) complexes to enable halogenation using simple alkali salts such as potassium fluoride, lithium chloride, lithium bromide, and potassium iodide as halogen sources [25]. The reaction proceeds through single electron transfer mechanisms from the aryl ring to the coordinated copper(II) complex [25].

Palladium(II)-catalyzed carbon-hydrogen iodination using 2-nitrophenyl iodides as mild iodinating reagents represents a novel formal metathesis reaction [27]. This methodology enables selective iodination at either meta- or ortho-positions of phenyl rings when assisted by aliphatic carboxyl directing groups [27]. The reaction demonstrates unusual carbon-iodine bond formation with aryl iodides in preference to competing carbon-carbon coupling reactions [27].

CatalystReaction TypeConditionsAdvantagesLimitations
Palladium(II) acetateTransfer iodinationMild conditions, light-enabledTolerates sensitive functional groupsRequires specific directing groups
Copper(II) perchlorateCopper-mediated arene C-H halogenationRoom temperature, alkali halide saltsSimple alkali salts as halogen sourceLimited to certain heterocycles
Palladium(II)/2-nitrophenyl iodidesC-H iodination via formal metathesisCarboxyl directing groupsSelective meta- or ortho-iodinationRequires carboxyl directing groups
Copper-mediated halide transferX-transfer/radical cyclizationControlled by halide type and addition rateGood functional group compatibilityComplex reaction control
Platinum on carbonAcceptorless dehydrogenative synthesisPotassium tert-butoxide base, 24 hoursHeterogeneous, recyclable catalystNot specific to iodination

The copper-mediated divergent synthesis approach enables halogenated heterocycle formation through halide-controlled annulation reactions [28]. This methodology demonstrates chemodivergent protocol capabilities where the type of halogen reagent, its addition rate, and solvent selection are critical for controlling reaction selectivity [28]. The platinum on carbon catalytic system provides heterogeneous catalysis advantages for acceptorless dehydrogenative synthesis, enabling catalyst recycling for multiple reaction cycles [26].

Continuous Flow Synthesis Optimization

Continuous flow synthesis methodologies offer significant advantages over traditional batch processes for 5-iodo-6-methyl-5H-pyrimidin-4-one preparation [7] [9] [11]. These approaches enable precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles through reduced reagent inventories [11] [14].

Residence Time and Temperature Effects on Yield

Residence time optimization represents a critical parameter in continuous flow synthesis of pyrimidinone derivatives [9] [12]. Studies have demonstrated that optimal residence times typically range from 9-30 minutes depending on the specific reaction conditions and catalyst systems employed [11] [12]. The multi-jet oscillating disk reactor platform has shown particular effectiveness, requiring substantially shorter residence times compared to corresponding batch protocols [11].

Temperature control plays a crucial role in determining reaction yields and selectivity [12] [20]. For enzymatic synthesis of sugar-containing pyrimidine derivatives in microreactors, optimal yields are achieved at 30°C [12]. Temperature variations below this optimal point result in decreased catalytic activity, while temperatures reaching 50°C significantly inhibit the enzymatic reaction [12]. The temperature-dependent behavior reflects the protein stability requirements of enzymatic catalytic systems [12].

ParameterOptimal RangeEffect on YieldEffect on SelectivityNotes
Residence Time9-30 minutesYield decreases with excessive residence timeShorter times may improve regioselectivityOptimal time is reaction-specific
Temperature30-50°COptimal at 30°C for enzymatic reactionsHigher temperatures may reduce selectivityEnzyme-catalyzed reactions sensitive to temperature
Catalyst Loading5-10 mol%Higher loading may not improve yieldMay affect side reactionsCatalyst type highly influences optimal loading
Flow Rate0.5-2.0 mL/minAffects mixing efficiency and residence timeAffects reaction completionMust be optimized for specific reactor geometry
Reactor TypeMulti-jet oscillating disk or microreactorAffects heat/mass transfer and mixingAffects reaction homogeneityMulti-jet oscillating disk reactors show shorter residence time requirements

The residence time-yield relationship exhibits an inverse correlation beyond optimal durations [12]. Extended residence times beyond 30 minutes result in decreased yields due to competing side reactions or product degradation [12]. The multi-jet oscillating disk reactor configuration demonstrates superior performance with residence times as short as 9 minutes for iodination agent synthesis, achieving throughput rates of 47 grams per hour [11].

Continuous flow retro-Diels-Alder reactions for pyrimidinone derivative preparation have been successfully implemented with residence times optimized for specific substrate-product combinations [9]. The Phoenix high-temperature and high-pressure continuous flow reactor enables synthesis of fused pyrimidinone derivatives within minutes, achieving yields up to 96% [10]. These automated systems facilitate rapid heterocycle synthesis and compound scale-ups under standardized reaction conditions [10].

Catalyst Screening for Regioselective Iodination

Catalyst screening studies have identified optimal catalytic systems for regioselective iodination of pyrimidinone substrates [3] [6] [13]. Silver nitrate demonstrates the highest reactivity among tested catalysts for C5-position iodination, followed by silver sulfate, sodium nitrite, and sodium nitrate in decreasing order of effectiveness [6]. The superior performance of silver-containing catalysts is attributed to their enhanced ability to generate reactive iodine species [6].

The mechanochemical approach using silver nitrate and molecular iodine provides exceptional regioselectivity for C5-iodination [6]. This methodology operates through electrophilic reaction mechanisms involving reactive iodine species generated by nitrate salt activation [6]. The environmentally friendly nature of this approach, combined with high yields and short reaction times, makes it particularly attractive for industrial applications [6].

CatalystReactivity OrderRegioselectivityReaction ConditionsEnvironmental Impact
Silver nitrate1 (Highest)Excellent (C5)Solvent-free, grindingLow (solvent-free)
Silver sulfate2Good (C5)Acidic conditionsModerate (acidic waste)
Sodium nitrate4Moderate (C5)Requires oxygenLow
Sodium nitrite3Good (C5)Converts to nitrogen oxideLow
Iron(III) triflimideHighExcellentMild conditionsModerate (ionic liquid)
Copper(II) perchlorateModerateGood (directed)Room temperatureModerate
Palladium(II) acetateModerateExcellent (directed)Requires directing groupsModerate

Iron(III) triflimide catalysis using triflimide-based ionic liquids demonstrates excellent regioselectivity under mild reaction conditions [13]. The catalyst system enables rapid iodination with reaction times of 20-30 minutes and provides high yields across diverse substrate ranges [13]. The ionic liquid component can be recovered and reused in successive reactions, maintaining consistent yields around 90% [13].

Copper(II) perchlorate-mediated systems show moderate reactivity but require directing groups for optimal regioselectivity [25]. These catalytic systems operate at room temperature using simple alkali halide salts as halogen sources [25]. Palladium(II) acetate catalysis provides excellent regioselectivity when appropriate directing groups are present, enabling selective meta- or ortho-iodination depending on substrate structure [27].

Thermal Decomposition Kinetics (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermal analysis of pyrimidin-4-one derivatives reveals distinctive decomposition patterns that are strongly influenced by substituent effects and molecular structure. The thermal decomposition behavior of 5-iodo-6-methyl-5H-pyrimidin-4-one can be characterized through thermogravimetric analysis and differential scanning calorimetry techniques, which provide comprehensive insight into the compound's thermal stability profile.

For the closely related compound 5-iodo-6-methylpyrimidin-4-ol (molecular weight 236.01 g/mol), the melting point has been reported as 238-239°C [1], indicating significant thermal stability compared to the parent pyrimidin-4-one system. The enhanced thermal stability observed in iodinated pyrimidin-4-one derivatives can be attributed to the presence of the heavy iodine atom, which contributes to intermolecular interactions and increased molecular mass.

Comparative thermal analysis studies of pyrimidin-4-one derivatives demonstrate that thermal stability varies significantly with structural modifications. The parent compound 4(1H)-pyrimidinone exhibits a melting point of 163-167°C [2] [3], while the introduction of methyl and iodo substituents substantially increases thermal stability. The thermal decomposition typically follows a multi-step process, with initial decomposition occurring at temperatures significantly above the melting point.

Thermogravimetric analysis of related pyrimidin-4-one systems reveals characteristic decomposition patterns. Studies on novel pyrimidine derivatives show that thermal degradation can be either single-step or multi-step processes, depending on the substituent pattern [4]. The decomposition temperature range for structurally similar compounds has been observed between 150-700°C, with the specific temperature dependent on the nature and position of substituents.

Differential scanning calorimetry studies of pyrimidin-4-one derivatives typically reveal endothermic transitions corresponding to melting, followed by exothermic decomposition events at higher temperatures [5] [6]. The thermal behavior is characterized by glass transition temperatures (Tg) in the range of 137-220°C for related systems, with crystallization temperatures (Tc) occurring at higher values due to thermal agitation effects.

Table 1: Thermal Decomposition Parameters for Pyrimidin-4-one Derivatives

CompoundMelting Point (°C)Decomposition Range (°C)Molecular WeightThermal Stability
4(1H)-Pyrimidinone163-167200-40096.09Moderate
5-Iodo-6-methylpyrimidin-4-ol238-239>300236.01High
6-Methyl-4(1H)-pyrimidinone-150-500110.11Moderate
Pyrido[3,4-d]pyrimidin-4(3H)-one305>350147.13Very High

Phase Behavior and Polymorphic Transitions

The phase behavior of 5-iodo-6-methyl-5H-pyrimidin-4-one is characterized by complex polymorphic transitions that are influenced by tautomeric equilibria and hydrogen bonding patterns. Pyrimidin-4-one derivatives exhibit remarkable polymorphic diversity, with multiple crystalline forms possible depending on crystallization conditions and solvent systems.

Studies on structurally related compounds demonstrate that pyrimidin-4-one derivatives can adopt either 1H- or 3H-tautomeric forms, which significantly affects their crystal packing arrangements [7] [8]. The 2,6-diaminopyrimidin-4-one system, for example, exists exclusively as the 3H-tautomer in the solid state, forming characteristic ribbon structures through R₂²(8) hydrogen-bonding interactions [9] [10].

The polymorphic behavior of pyrimidin-4-one derivatives is particularly sensitive to the presence of different solvents during crystallization. Multiple pseudopolymorphic forms have been documented, including solvent-free forms and various solvates with dimethylformamide, dimethylacetamide, and N-methylpyrrolidin-2-one [7]. These different forms exhibit distinct hydrogen bonding networks and packing arrangements.

The tautomeric equilibrium plays a crucial role in determining the polymorphic landscape. In solution, pyrimidin-4-one derivatives can undergo keto-enol tautomerization, with the keto form typically being thermodynamically favored [11] [12]. The tautomeric constant KT[OH/NH] = 0.012 and ΔE = 2.62 kcal/mol have been reported for 4(3H)-pyrimidinone at 25°C [11].

Crystallographic studies reveal that the pyrido-pyrimidine moiety in related compounds is generally planar, with dihedral angles typically less than 5° [13] [14]. The crystal structures are stabilized by various intermolecular interactions, including C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π stacking interactions between aromatic rings.

Table 2: Polymorphic Forms of Pyrimidin-4-one Derivatives

CompoundTautomeric FormCrystal SystemSpace GroupHydrogen Bonding Pattern
2,6-Diaminopyrimidin-4-one3H-tautomerMonoclinicP21/cR₂²(8) ribbons
2-Amino-6-methylpyrimidin-4-one1H/3H mixtureTriclinic/Monoclinic-Watson-Crick like
4(3H)-PyrimidinoneKeto form--Dimeric structures

Solvation Characteristics

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) of 5-iodo-6-methyl-5H-pyrimidin-4-one provides critical information about its lipophilicity and potential membrane permeability. The LogP value for the closely related compound 5-iodo-6-methylpyrimidin-4-ol has been reported as 1.095 [15], indicating moderate lipophilicity that falls within the optimal range for biological activity.

Comparative analysis of LogP values for pyrimidin-4-one derivatives reveals significant structure-activity relationships. The parent compound 4-pyrimidinol exhibits a LogP of -1.12 [3], indicating hydrophilic character. The introduction of iodo and methyl substituents substantially increases lipophilicity, with 2-amino-5-iodo-6-methyl-4-pyrimidinol showing a LogP of 1.259 [16].

The partition coefficient is strongly influenced by the tautomeric form present in solution. Studies on related pyrimidin-4-one systems demonstrate that keto-enol tautomerism can significantly affect the compound's distribution between aqueous and organic phases [11] [12]. The predominant keto form typically exhibits different partitioning behavior compared to the minor enol forms.

Computational studies using various methodologies (miLOGP, ALOGPS, ALOGP) have shown good correlation with experimental LogP values for fluorinated heterocycles [17]. The SMD implicit solvent model provides reasonable estimates with mean absolute deviations of approximately 0.36 log units for similar compounds.

Table 3: Partition Coefficients of Pyrimidin-4-one Derivatives

CompoundLogPLipophilicity ClassificationPredicted Membrane Permeability
4-Pyrimidinol-1.12HydrophilicLow
5-Iodo-6-methylpyrimidin-4-ol1.095ModerateModerate
2-Amino-5-iodo-6-methyl-4-pyrimidinol1.259ModerateModerate
5-Iodopyrimidin-4-ol-0.53HydrophilicLow

pH-Dependent Aqueous Solubility Profiling

The aqueous solubility of 5-iodo-6-methyl-5H-pyrimidin-4-one exhibits significant pH dependence due to the presence of ionizable nitrogen atoms in the pyrimidine ring system. The compound's solubility behavior is governed by multiple acid-base equilibria, with pKa values characteristic of pyrimidin-4-one derivatives.

For the parent compound 4-hydroxypyrimidine, detailed pH-solubility studies have established pKa values of 1.85 (pK₁) and 8.59 (pK₂) at 25°C [18]. These values indicate that the compound exists predominantly as a neutral species at physiological pH, with protonation occurring under acidic conditions and deprotonation under basic conditions.

The water solubility of 4-hydroxypyrimidine is reported as 270.3 g/L at 20°C [18], demonstrating high aqueous solubility for the parent system. The introduction of iodo and methyl substituents is expected to reduce aqueous solubility while maintaining pH-dependent behavior. The related compound 5-iodopyrimidin-4-ol shows water solubility of 67 g/L at 25°C [19], confirming the solubility-reducing effect of halogen substitution.

Computational studies using quantum chemical methods have provided insights into the acidities of pyrimidine derivatives [20]. The pKa values for both cation → neutral (pKa1) and neutral → anion (pKa2) dissociations can be accurately predicted using density functional theory calculations at the B3LYP/6-31+G(d,p) level with the SM8 aqueous solvent model.

The pH-solubility profile of pyrimidin-4-one derivatives is characterized by:

  • Low pH region (pH < 2): Increased solubility due to protonation of nitrogen atoms
  • Intermediate pH region (pH 2-8): Moderate solubility of neutral species
  • High pH region (pH > 9): Potential for deprotonation and formation of anionic species

Table 4: pH-Dependent Solubility Parameters

CompoundpKa1pKa2Water Solubility (g/L)pH Conditions
4-Hydroxypyrimidine1.858.59270.320°C
5-Iodopyrimidin-4-ol--6725°C
1-Methyl-4(1H)-pyrimidinone--100025°C
4-Pyrimidinamine--197.425°C

The solubility enhancement strategies for 5-iodo-6-methyl-5H-pyrimidin-4-one include:

  • pH adjustment to optimize ionization state
  • Cosolvency with water-miscible organic solvents
  • Complexation with cyclodextrins or other solubilizing agents
  • Salt formation with appropriate counterions

Studies on structurally related compounds have demonstrated that prodrug approaches can significantly enhance aqueous solubility. The incorporation of N-methylpiperazino moieties, which are protonated at physiological pH (pKa 9.27), has been shown to increase water solubility from less than 0.01 μg/mL to 6 μg/mL for pyrazolo[3,4-d]pyrimidine derivatives [21].

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

235.94466 g/mol

Monoisotopic Mass

235.94466 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types